molecular formula C10H10N2O B1524041 3-(benzyloxy)-1H-pyrazole CAS No. 852471-13-7

3-(benzyloxy)-1H-pyrazole

Cat. No. B1524041
M. Wt: 174.2 g/mol
InChI Key: LWXHLNHAYCDUGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the sequence of reactions .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field : Pharmaceutical and Medicinal Chemistry .
  • Summary of Application : Derivatives of 3-(benzyloxy)-1H-pyrazole, such as 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one Compounds (B1-10), have been synthesized and screened for antimicrobial activity .
  • Methods of Application : These compounds were synthesized by coupling with aromatic substituted aldehyde. The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
  • Results or Outcomes : The synthesized compounds showed antimicrobial activity, although the specific results were not provided in the source .

Synthesis of New Compounds

  • Scientific Field : Organic Chemistry .
  • Summary of Application : A new compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
  • Methods of Application : The molecular structure of the new compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
  • Results or Outcomes : The new compound was successfully synthesized and characterized, although the specific results were not provided in the source .

Benzylic Oxidations and Reductions

  • Scientific Field : Organic Chemistry .
  • Summary of Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests a general benzylic activation supported by the susceptibility of alkyl side-chains to oxidative degradation .
  • Methods of Application : The oxidation of alkyl side-chains is usually effected by hot acidic permanganate solutions .
  • Results or Outcomes : The oxidation process can lead to the formation of benzoic acids .

Pharmaceutical Intermediate

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of Application : 3-Benzyloxybenzoic acid, a compound similar to 3-(benzyloxy)-1H-pyrazole, is used as a pharmaceutical intermediate .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Versatile Chemical Compound

  • Scientific Field : Organic Chemistry .
  • Summary of Application : [3-(Benzyloxy)phenyl]acetonitrile CPR is a versatile chemical compound used for various applications .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Synthesis of Other Compounds

  • Scientific Field : Organic Chemistry .
  • Summary of Application : Compounds similar to 3-(benzyloxy)-1H-pyrazole, such as 3-(Benzyloxy)benzoic acid and 3-benzyloxy-1-propanol, can be used in the synthesis of other compounds .
  • Methods of Application : The specific methods of application are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound can be modified to improve its properties .

properties

IUPAC Name

5-phenylmethoxy-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-2-4-9(5-3-1)8-13-10-6-7-11-12-10/h1-7H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXHLNHAYCDUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzyloxy)-1H-pyrazole

CAS RN

852471-13-7
Record name 3-(benzyloxy)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Delpe-Acharige, M Zhang, K Eschliman, A Dalecki… - ACS …, 2021 - ACS Publications
A novel series of copper-activatable drugs intended for use against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA) were synthesized, …
Number of citations: 3 pubs.acs.org
KMJ Eschliman - 2021 - search.proquest.com
Bacterial infections are a serious health issue worldwide and the number of cases is anticipated to continue rising. The problem is especially dire when considering the increase in …
Number of citations: 0 search.proquest.com
Y Yi, L Xu, Y Liu, J Ye, A Hu - Available at SSRN 4325638 - papers.ssrn.com
The exploration of the cathodic behavior of electrochemical metal-catalyzed reactions is vital to understand the reaction process, especially for the oxidative couplings. Herein, we …
Number of citations: 0 papers.ssrn.com
H Huang, P Si, L Wang, Y Xu, X Xu, J Zhu… - …, 2015 - Wiley Online Library
Farnesoid X receptor (FXR) plays an important role in the regulation of cholesterol, lipid, and glucose metabolism. Recently, several studies on the molecular basis of FXR antagonism …

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